Methyl 4-Amino-3-chloro-5-nitrobenzoate
CAS No.: 863886-04-8
Cat. No.: VC2624018
Molecular Formula: C8H7ClN2O4
Molecular Weight: 230.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 863886-04-8 |
---|---|
Molecular Formula | C8H7ClN2O4 |
Molecular Weight | 230.6 g/mol |
IUPAC Name | methyl 4-amino-3-chloro-5-nitrobenzoate |
Standard InChI | InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 |
Standard InChI Key | ZJFONSIKILEGMQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Physical Properties
Methyl 4-Amino-3-chloro-5-nitrobenzoate (CAS: 863886-04-8) is an aromatic compound characterized by multiple functional groups strategically positioned on a benzoate scaffold. Its molecular structure incorporates an amino group (electron-donating), chloro and nitro groups (electron-withdrawing), and a methyl ester functionality, creating a molecule with interesting electronic distribution and chemical reactivity .
Basic Identification Parameters
The following table summarizes the key identification parameters for Methyl 4-Amino-3-chloro-5-nitrobenzoate:
Parameter | Value |
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CAS Number | 863886-04-8 |
Molecular Formula | C8H7ClN2O4 |
Molecular Weight | 230.6 g/mol |
IUPAC Name | Methyl 4-amino-3-chloro-5-nitrobenzoate |
MDL Number | MFCD09842615 |
Chemical Family | Substituted benzoate esters |
Physical Properties
The physical properties of Methyl 4-Amino-3-chloro-5-nitrobenzoate are essential for understanding its behavior in various applications:
Property | Characteristic |
---|---|
Physical State at 20°C | Solid |
Melting Point | 110-114°C |
Appearance | White to off-white solid |
Solubility | Soluble in DMSO and other organic solvents |
Storage Conditions | Room temperature, in a dry place |
Stability | Stable under normal conditions |
Applications in Research and Industry
Methyl 4-Amino-3-chloro-5-nitrobenzoate finds applications across several domains due to its unique structural features and chemical reactivity.
Pharmaceutical Research
The compound serves as a valuable intermediate in pharmaceutical development:
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Drug Discovery: It functions as a precursor for synthesizing bioactive molecules, particularly in antimicrobial or anticancer drug development.
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Structure-Activity Relationship Studies: The compound's amine, chloro, and nitro groups provide opportunities for derivatization to explore structure-activity relationships in medicinal chemistry.
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Building Block: It serves as a building block in the synthesis of more complex pharmaceutical compounds .
Agrochemical Applications
Similar benzoate derivatives are employed in agricultural chemistry:
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Herbicide Development: Related compounds serve as intermediates in herbicide synthesis.
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Fungicide Research: The compound's structure makes it potentially valuable in developing fungicidal agents.
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Pesticide Formulations: The unique electronic properties may contribute to its utility in pesticide development pathways.
Materials Science
The electronic properties of Methyl 4-Amino-3-chloro-5-nitrobenzoate make it suitable for materials applications:
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Dye Development: The electron-withdrawing nitro and chloro groups, combined with the electron-donating amino group, create an electronic distribution suitable for chromophore design.
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Polymer Chemistry: The compound may serve as a monomer or modifier in specialty polymer synthesis, contributing to materials with specific electronic or optical properties.
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Electronic Materials: The push-pull electronic system may be exploited in materials with interesting electronic behaviors.
Stock Solution Preparation
The following table provides guidance for preparing stock solutions of Methyl 4-Amino-3-chloro-5-nitrobenzoate at various concentrations, which is essential information for researchers working with this compound :
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 4.3363 mL | 21.6816 mL | 43.3633 mL |
5 mM | 0.8673 mL | 4.3363 mL | 8.6727 mL |
10 mM | 0.4336 mL | 2.1682 mL | 4.3363 mL |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. DMSO is often used as a primary solvent for this type of compound. Once prepared, stock solutions should be stored in separate aliquots to avoid repeated freezing and thawing, which could compromise stability .
Hazard Type | Classification |
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GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |
Precautionary Measures
When working with Methyl 4-Amino-3-chloro-5-nitrobenzoate, the following precautionary measures should be observed :
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Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection (P280).
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Exposure Response: If swallowed, immediately call a poison center or doctor/physician (P301+P310).
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Inhalation Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).
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Workplace Requirements: Use only outdoors or in a well-ventilated area (P271).
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Hygiene Practices: Wash skin thoroughly after handling (P264).
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